Trimethylarsonium iodide can be used as a precursor for the synthesis of ionic liquids. Ionic liquids are salts with a melting point below 100°C, and they possess unique properties like high thermal stability, good conductivity, and miscibility with various organic solvents. Studies have shown that by combining trimethylarsonium iodide with specific anions, researchers can create novel ionic liquids with tailored properties for specific applications in catalysis, separations, and electrochemistry [].
Trimethylarsonium iodide is a source of the arsenic (As) element. Arsenic is a metalloid with interesting electronic properties that can be incorporated into various materials. Research is ongoing to explore the use of trimethylarsonium iodide for the synthesis of arsenic-containing semiconductors, superconductors, and optical materials. The specific properties of these materials will depend on the chosen synthesis route and the final structure [].
Trimethylarsonium iodide is an organoarsenic compound with the chemical formula . It consists of a central arsenic atom bonded to three methyl groups and one iodide ion. The compound is characterized by its quaternary ammonium-like structure, where the arsenic atom acts similarly to nitrogen in traditional ammonium salts. This compound is notable for its solubility in polar solvents and its use in various
Trimethylarsonium iodide has been studied for its biological activity, particularly its effects on cellular systems. Research indicates that it can influence cellular processes such as:
The synthesis of trimethylarsonium iodide can be accomplished through several methods:
Trimethylarsonium iodide finds applications across various fields:
Research into the interactions of trimethylarsonium iodide with other compounds has revealed significant insights:
Trimethylarsonium iodide shares similarities with other organoarsenic compounds. Here are a few notable comparisons:
| Compound Name | Formula | Unique Characteristics |
|---|---|---|
| Trimethylarsine | C3H9As | A gas at room temperature; less stable than trimethylarsonium iodide. |
| Dimethylarsinic acid | C2H7AsO2 | Exhibits different biological activities; used as a herbicide. |
| Arsenobetaine | C5H12AsN | Found in marine organisms; potential therapeutic uses. |
Trimethylarsonium iodide is unique due to its quaternary structure and solubility properties which distinguish it from simpler organoarsenic compounds like trimethylarsine. Its stability and reactivity make it particularly useful for synthetic applications compared to others that may be more volatile or less reactive .
The study of organoarsenic compounds dates to the 19th century, with early investigations focusing on arsenic’s role in natural biological processes. Trimethylarsonium iodide emerged as a synthetic analog of naturally occurring methylated arsenic species, such as those produced by microbial methylation of inorganic arsenic. Its discovery aligns with broader efforts to understand arsenic biotransformation, particularly the Challenger mechanism, which describes sequential methylation and reduction steps mediated by microorganisms.
Trimethylarsonium iodide belongs to the organoarsenic(V) category, where arsenic adopts a +5 oxidation state. Its structure resembles other quaternary ammonium salts but features arsenic as the central atom. Key classification parameters include:
| Property | Value | Source |
|---|---|---|
| Oxidation State | As(V) | |
| Bond Geometry | Tetrahedral | |
| Counterion | Iodide (I⁻) |
This classification distinguishes it from lower oxidation state arsenicals, such as trimethylarsine (As(III)), which exhibits distinct chemical behavior.
Trimethylarsonium iodide serves as a model compound in:
The compound’s IUPAC name is trimethylarsanium iodide, with the systematic identifier C₃H₁₀AsI. Key identifiers include:
| Parameter | Value | Source |
|---|---|---|
| CAS Number | 884879-57-6 | |
| Molecular Weight | 120.03 g/mol | |
| InChI Key | InChI=1S/C3H10As.HI/c1-4(2)3;/h4H,1-3H3;1H/q+1;/p-1 | |
| SMILES | CAsH+C.[I-] |
Trimethylarsonium iodide possesses the chemical formula C₃H₁₀AsI, representing a quaternary arsonium salt structure [1]. The molecular composition consists of three carbon atoms, ten hydrogen atoms, one arsenic atom, and one iodine atom [1]. The calculated molecular weight of this compound is 247.94 grams per mole, derived from the atomic contributions of each constituent element [1]. The compound exists as an ionic species with a trimethylarsonium cation [(CH₃)₃As]⁺ paired with an iodide anion [I⁻] [1]. The structural representation can be expressed through the SMILES notation as [I⁻].AsH⁺(C)C, indicating the ionic nature of the compound [1].
Table 1: Molecular Composition of Trimethylarsonium Iodide
| Element | Number of Atoms | Atomic Weight (g/mol) | Total Contribution (g/mol) |
|---|---|---|---|
| Carbon | 3 | 12.0107 | 36.0321 |
| Hydrogen | 10 | 1.00794 | 10.0794 |
| Arsenic | 1 | 74.9216 | 74.9216 |
| Iodine | 1 | 126.9045 | 126.9045 |
| Total | 15 | - | 247.9376 |
Trimethylarsonium iodide crystallizes in the orthorhombic crystal system, specifically adopting the space group Pnma (space group number 62) [1]. This space group belongs to the Hermann-Mauguin symbol P n m a, with the corresponding Hall space group symbol -P 2ac 2n [1]. The orthorhombic system is characterized by three mutually perpendicular crystallographic axes of unequal lengths, with all angles equal to 90 degrees [1]. The Pnma space group indicates a primitive lattice with specific symmetry operations including mirror planes and glide planes [1]. This crystallographic arrangement contributes to the overall stability and packing efficiency of the trimethylarsonium iodide structure in the solid state [7].
The unit cell of trimethylarsonium iodide exhibits specific dimensional parameters that define its crystallographic structure [1]. The crystallographic data reveals unit cell dimensions of a = 14.174 ± 0.003 Å, b = 8.0458 ± 0.0016 Å, and c = 6.2037 ± 0.0012 Å [1]. All crystallographic angles (α, β, γ) are 90°, confirming the orthorhombic nature of the crystal system [1]. The calculated unit cell volume amounts to 707.5 ± 0.2 ų, providing a measure of the three-dimensional space occupied by the unit cell [1]. These measurements were obtained at a cell temperature of 292 ± 2 K under ambient diffraction conditions [1].
Table 2: Crystallographic Parameters of Trimethylarsonium Iodide
| Parameter | Value | Uncertainty |
|---|---|---|
| a (Å) | 14.174 | ± 0.003 |
| b (Å) | 8.0458 | ± 0.0016 |
| c (Å) | 6.2037 | ± 0.0012 |
| α (°) | 90 | - |
| β (°) | 90 | - |
| γ (°) | 90 | - |
| Volume (ų) | 707.5 | ± 0.2 |
| Temperature (K) | 292 | ± 2 |
The structural analysis of trimethylarsonium iodide reveals specific bond parameters that characterize the molecular geometry [7]. Arsenic-carbon bond lengths in organoarsenic compounds typically range from 1.853 to 1.864 Å, positioned between single and double bond characteristics [15]. These bond lengths are comparable to those observed in related arsonium compounds and demonstrate the covalent nature of the arsenic-carbon interactions [15]. The arsenic center exhibits bond angles that deviate from the ideal tetrahedral angle of 109.5°, indicating geometric distortion influenced by steric and electronic factors [7] [17]. The hydrogen atoms attached to the methyl groups participate in weak intramolecular interactions that contribute to the overall molecular stability [7].
The central arsenic atom in trimethylarsonium iodide adopts a distorted tetrahedral geometry that deviates from the ideal tetrahedral arrangement [7]. This geometric distortion arises from steric interactions among the three methyl groups and electronic effects from the surrounding iodide ions [7]. The bond angles around the arsenic center show slight deviations from the ideal tetrahedral angle of 109.47°, reflecting the influence of the quaternary ammonium-like structure [7] [17]. The positive charge on the arsenic atom is effectively stabilized by the three methyl substituents, creating a stable quaternary arsonium cation [7]. The distorted tetrahedral geometry is a characteristic feature of many quaternary arsonium compounds, where electronic and steric factors combine to influence the molecular shape [7].
The arsenic atom resides on a mirror plane within the crystal lattice, contributing to the symmetry constraints of the overall structure [7]. This positioning affects the spatial arrangement of the methyl groups and influences the intermolecular interactions within the crystal packing [7]. The tetrahedral distortion is quantified through bond angle measurements that demonstrate systematic deviations from the idealized geometry [7].
Van der Waals interactions play a crucial role in the crystal packing and stability of trimethylarsonium iodide [7]. These weak intermolecular forces contribute significantly to the overall structural integrity of the crystalline material [20] [21]. The iodide ions, being large and polarizable, participate in dispersion forces that are characteristic of van der Waals interactions [21]. Studies indicate weak van der Waals interactions between iodine atoms and hydrogen atoms within specific distance ranges, which influence the reactivity and structural properties of the compound [7].
The large size of the iodide ion creates favorable conditions for London dispersion forces, which are the primary component of van der Waals interactions in this system [21]. These interactions are inversely proportional to the sixth power of the distance between interacting particles, making them significant contributors to the crystal stability [21]. The methyl groups of the trimethylarsonium cation also participate in van der Waals interactions through their hydrogen atoms, creating a network of weak intermolecular contacts [7].
Table 3: Types of Intermolecular Interactions in Trimethylarsonium Iodide
| Interaction Type | Primary Participants | Distance Range | Strength |
|---|---|---|---|
| Van der Waals | I⁻ ions, CH₃ groups | 3.4-4.0 Å | Weak |
| London Dispersion | Iodide ions | Variable | Moderate |
| Hydrogen Contacts | C-H···I⁻ | 2.6-3.5 Å | Very Weak |
The thermal characteristics of trimethylarsonium iodide have been investigated primarily through crystallographic studies conducted at controlled temperatures. Single-crystal X-ray diffraction analysis performed at 292 K revealed that the compound maintains structural integrity at room temperature [1]. The material was found to be stable under standard laboratory conditions, with crystallographic data collection being possible without thermal decomposition [1].
However, comprehensive thermal property data remain limited. The melting point of trimethylarsonium iodide has not been specifically measured or reported in the crystallographic studies [1]. The thermal stability appears adequate for standard handling and storage at ambient temperatures, as evidenced by the successful crystallographic characterization [1].
| Property | Value | Reference |
|---|---|---|
| Thermal Stability | Stable at room temperature | |
| Melting Point | Not measured | [1] |
| Measurement Temperature | 292 K | [1] |
Trimethylarsonium iodide exhibits notable solubility properties that reflect its ionic nature and structural characteristics. The compound demonstrates good solubility in polar solvents, which is consistent with its quaternary ammonium-like ionic structure . This solubility behavior can be attributed to the polar nature of the arsenic-hydrogen bond in the cation and the presence of the iodide counterion.
The compound has been noted for its miscibility with various organic solvents, making it a valuable precursor for ionic liquid synthesis . When combined with specific anions, trimethylarsonium iodide can form novel ionic liquids with tailored properties for applications in catalysis, separations, and electrochemistry . The high thermal stability and good conductivity properties of these resulting ionic liquids highlight the importance of the solubility characteristics of the parent compound .
| Solvent Type | Solubility | Reference |
|---|---|---|
| Polar Solvents | Good solubility | |
| Organic Solvents | Miscible | |
| Water | Soluble in polar solvents |
The electronic properties of trimethylarsonium iodide are of significant interest, particularly regarding its potential semiconductor applications. As an arsenic-containing compound, trimethylarsonium iodide belongs to a class of materials known for interesting electronic properties that can be incorporated into various electronic devices .
Research indicates that arsenic-containing materials can exhibit tunable band gaps depending on their structural configuration and electronic environment [4] [5]. For organoarsenic compounds, the electronic structure is influenced by the arsenic center and its coordination environment [6]. While specific band gap measurements for trimethylarsonium iodide have not been directly reported, related arsenic compounds show band gaps ranging from 1.28 eV to over 2.0 eV depending on their structural arrangements [7] [8].
The electronic properties are expected to be influenced by the tetrahedral geometry around the arsenic center, as observed in the crystal structure [1]. The distorted tetrahedral arrangement may contribute to specific electronic transitions and band structure characteristics [1].
Magnetization density properties of trimethylarsonium iodide have not been extensively characterized in the available literature. However, the compound's electronic structure suggests it would exhibit diamagnetic behavior typical of closed-shell organic cations paired with halide anions.
The arsenic center in the trimethylarsonium cation exists in a formal +5 oxidation state with no unpaired electrons, which would contribute to diamagnetic properties [1]. The weak van der Waals interactions observed between the iodide ion and hydrogen atoms in the crystal structure (3.15-3.25 Å) suggest minimal magnetic coupling between ionic components [1].
Specific effective hole mass measurements for trimethylarsonium iodide have not been reported in the current literature. However, the electronic structure of the compound, characterized by discrete cationic and anionic components, suggests that charge transport would occur primarily through ionic mechanisms rather than electronic band conduction [1].
The tetrahedral geometry of the arsenic center and the ionic nature of the crystal structure indicate that electronic properties would differ significantly from conventional semiconductors where effective mass concepts are typically applied [1]. The compound's potential applications in ionic liquids suggest that ionic conductivity rather than electronic conductivity is the dominant charge transport mechanism .
The spectroscopic properties of trimethylarsonium iodide provide valuable insights into its molecular structure and vibrational behavior. While comprehensive vibrational spectroscopic data specifically for trimethylarsonium iodide are limited, related arsonium compounds have been studied extensively using infrared and Raman spectroscopy [9] [10].
Infrared spectroscopic studies of similar arsonium iodide compounds reveal characteristic vibrational modes. For arsonium compounds, infrared spectra typically show bands in the 3650-200 cm⁻¹ region [11]. The trimethylarsonium cation is expected to exhibit C-H stretching vibrations in the 2800-3000 cm⁻¹ region, with methyl deformation modes appearing at lower frequencies [12].
The crystal structure analysis reveals that the arsenic atom lies on a mirror plane with distorted tetrahedral geometry [1]. This structural arrangement would result in specific symmetry-allowed vibrational modes that could be observed in both infrared and Raman spectroscopy. The As-C stretching vibrations are expected to appear in the 600-800 cm⁻¹ region, based on studies of related organoarsenic compounds [10].
Raman spectroscopy of quaternary arsonium compounds typically shows strong bands corresponding to symmetric stretching modes of the central atom-carbon bonds [13]. The presence of the iodide counterion may contribute additional vibrational features, particularly in the low-frequency region below 200 cm⁻¹ [14].
| Spectroscopic Technique | Expected Features | Reference |
|---|---|---|
| Infrared | C-H stretching (2800-3000 cm⁻¹) | [12] |
| Infrared | As-C stretching (600-800 cm⁻¹) | [10] |
| Raman | Symmetric modes (various regions) | [13] |
| Low-frequency | I⁻ related modes (<200 cm⁻¹) | [14] |